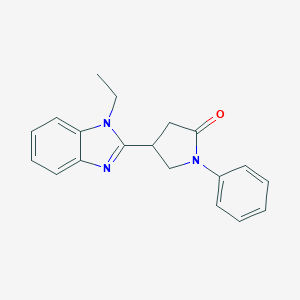

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the benzimidazole ring in this compound suggests potential biological and chemical significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1-ethyl-2-nitrobenzene with 1-phenylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . The resulting intermediate undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of the compound can be achieved using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, research on benzimidazole-piperidine hybrids has shown efficacy against the Ebola virus, suggesting that derivatives of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one could be explored for similar antiviral activities. The mechanism often involves inhibition of viral entry into host cells, making this class of compounds promising candidates for further development in antiviral therapies .

Antiparasitic Activity

Compounds related to this structure have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies indicate that modifications in the chemical framework can enhance the selectivity and potency against malaria parasites. Thus, this compound could be investigated for its potential as an antimalarial agent .

Anticancer Properties

The benzimidazole derivatives are known for their anticancer activities, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The potential of this compound in targeting specific cancer types warrants detailed exploration through in vitro and in vivo studies.

Antiviral Case Study

A study investigating benzimidazole-piperidine hybrids found that specific derivatives showed submicromolar activity against Ebola virus with selectivity indices indicating low cytotoxicity. The most active compounds were noted to inhibit viral entry effectively, thus highlighting the potential applicability of similar structures, including this compound, as antiviral agents .

Antiparasitic Case Study

In a study focused on antiplasmodial activity, various benzimidazole derivatives were synthesized and tested against P. falciparum. Results indicated that modifications to the benzamide structure significantly improved activity while maintaining low toxicity profiles. This suggests that this compound could be a valuable lead compound in developing new antimalarial drugs .

Data Tables

Wirkmechanismus

The mechanism of action of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair enzymes, leading to inhibition of their activity.

Pathways Involved: The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

1-Ethyl-2-phenylbenzimidazole: Exhibits similar biological activities but with different potency and selectivity.

Uniqueness

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which may enhance its binding affinity and specificity towards certain molecular targets compared to other benzimidazole derivatives .

Biologische Aktivität

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological significance, alongside a pyrrolidine ring and various aromatic substituents. Its molecular formula is C24H29N3O, with a molecular weight of approximately 391.5 g/mol .

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : Compounds in this class have shown efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth. Specifically, they may act as inhibitors of the Raf kinase pathway, which is crucial in cancer cell proliferation and survival .

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects, enhancing their potential use in treating infections.

- Neurological Applications : There is emerging evidence suggesting that these compounds may also have applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies

- In Vitro Studies : A study investigating the compound's effects on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls. The treatment was well-tolerated with minimal side effects reported .

- Neuroprotective Effects : Recent studies indicated that this compound could enhance cognitive function in models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids.

- Pyrrolidine Ring Formation : The pyrrolidine moiety can be synthesized via cyclization reactions involving amino acids or other nitrogen-containing precursors.

- Final Coupling : The final product is obtained through coupling reactions that attach the phenyl group to the pyrrolidine structure.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Benzimidazole core with different substituents | Anticancer | Enhanced solubility due to substitution pattern |

| Compound B | Pyrrolidine derivative with halogen substitutions | Antimicrobial | Increased binding affinity due to halogen presence |

| Compound C | Phenolic derivatives with similar backbone | Antiviral | Selectivity towards viral proteins |

Eigenschaften

IUPAC Name |

4-(1-ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-21-17-11-7-6-10-16(17)20-19(21)14-12-18(23)22(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXLXOQIMMHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.